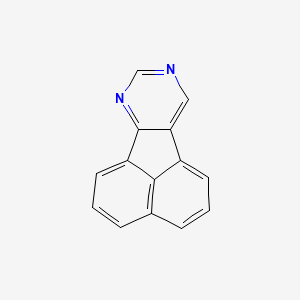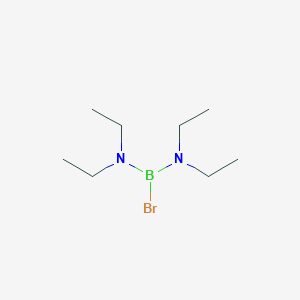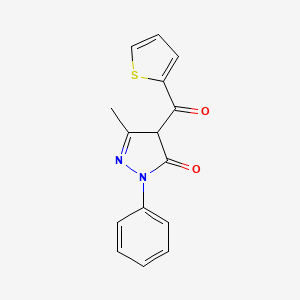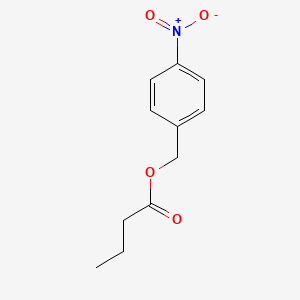
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)-: is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with amino, dimethyl, and piperazinyl groups. It is a derivative of benzoic acid and is known for its diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2,6-dimethylbenzoic acid with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter activity. It may act as an antagonist or agonist at various receptor sites, influencing pathways related to mood regulation and cognitive function.
Comparison with Similar Compounds
- Ethenzamide
- Salicylamide
- Procainamide
- Moclobemide
- Metoclopramide
Comparison: Compared to these similar compounds, Benzamide, 4-amino-2,6-dimethyl-N-(2-(4-phenyl-1-piperazinyl)ethyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of amino, dimethyl, and piperazinyl groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
39728-52-4 |
|---|---|
Molecular Formula |
C21H28N4O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-amino-2,6-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H28N4O/c1-16-14-18(22)15-17(2)20(16)21(26)23-8-9-24-10-12-25(13-11-24)19-6-4-3-5-7-19/h3-7,14-15H,8-13,22H2,1-2H3,(H,23,26) |
InChI Key |
BMEVMARVSWWZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
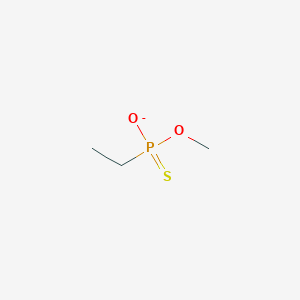

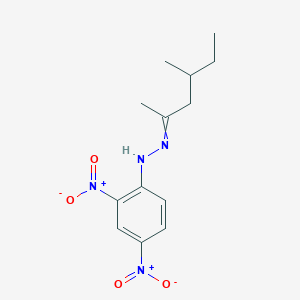

![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
